(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine
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Overview
Description
(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired diamine product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the diamine structure, potentially leading to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary and tertiary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology
In biological research, this compound is investigated for its potential as a ligand in enzyme inhibition studies. The trifluoromethyl group can enhance binding affinity and selectivity towards specific biological targets.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including as a precursor for the development of novel pharmaceuticals with improved pharmacokinetic properties.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials, where its unique chemical properties can be leveraged to enhance product performance.
Mechanism of Action
The mechanism of action of (1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to modulation of the target’s activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: This compound shares the trifluoromethyl group and phenyl ring but differs in the functional group attached to the phenyl ring.
Trifluorotoluene: Similar in having a trifluoromethyl group attached to a benzene ring, but lacks the ethane-1,2-diamine moiety.
Uniqueness
(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine is unique due to the combination of the trifluoromethyl group and the ethane-1,2-diamine moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for forming multiple hydrogen bonds, which can be advantageous in various applications.
Properties
Molecular Formula |
C9H11F3N2 |
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Molecular Weight |
204.19 g/mol |
IUPAC Name |
(1S)-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H11F3N2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,5,13-14H2/t8-/m1/s1 |
InChI Key |
PUJYRAIIWDESCZ-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN)N)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(CN)N)C(F)(F)F |
Origin of Product |
United States |
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